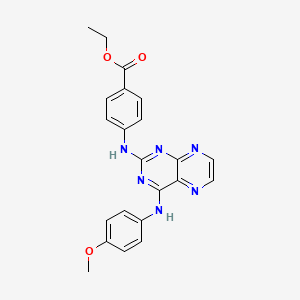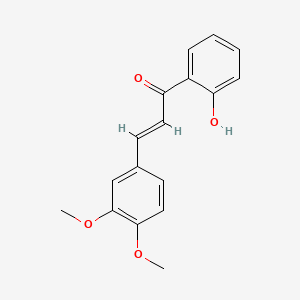
4-(3,4-Dichlorphenyl)-1λ4,4-Thiazinan-1,3,5-trion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a thiazinane ring
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
The compound 4-(3,4-Dichlorophenyl)-1λ~4~,4-thiazinane-1,3,5-trione, also known as DCMU, is a specific inhibitor of photosynthesis . Its primary target is the Q B plastoquinone binding site of photosystem II . This site plays a crucial role in the photosynthetic electron transport chain, which is essential for the conversion of light energy into chemical energy in plants .
Mode of Action
DCMU acts by blocking the Q B plastoquinone binding site, thereby disallowing the electron flow from photosystem II to plastoquinone . This interruption in the electron transport chain effectively reduces the plant’s ability to convert light energy into chemical energy in the form of ATP and reductant potential .
Pharmacokinetics
Given its structural similarity to other chlorinated phenols, it is likely that it is metabolized primarily by the liver and excreted predominantly via the renal route .
Result of Action
The molecular and cellular effects of DCMU’s action primarily involve the disruption of photosynthesis. By blocking the electron flow from photosystem II, DCMU effectively shuts down “linear” photosynthesis, leading to a reduction in the plant’s ability to convert light energy into chemical energy . This can have significant impacts on plant growth and development.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, light conditions can affect the degree to which DCMU inhibits photosynthesis, as the process is light-dependent . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 3,4-dichlorophenyl isocyanate with a thiazinane derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or methanol, with the temperature carefully regulated to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a thiazinane alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as an intermediate in organic synthesis and shares the dichlorophenyl group with the target compound.
3,4-Dichlorophenylacetic acid: Another derivative of dichlorophenyl, used in the synthesis of various organic compounds.
Uniqueness
4-(3,4-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to its thiazinane ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other dichlorophenyl derivatives may not be suitable .
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3S/c11-7-2-1-6(3-8(7)12)13-9(14)4-17(16)5-10(13)15/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTXTKQPKRZPHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2412273.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2412277.png)
![1-(2-chloroquinolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]methanimine](/img/structure/B2412281.png)

![2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2412284.png)
![(Z)-methyl 2-(2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2412285.png)
![ethyl 4-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2412287.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2412289.png)
![2-[1-(2,3-Dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2412290.png)


![3-(4-Chlorophenyl)-5-({4-[(3,4-dichlorobenzyl)oxy]phenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2412295.png)

